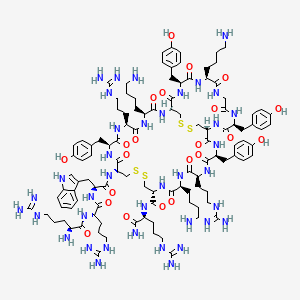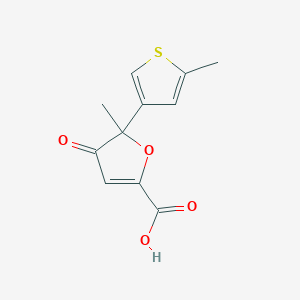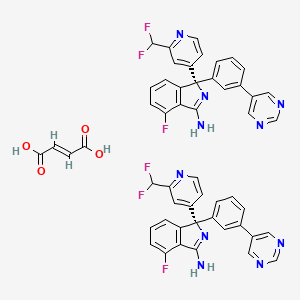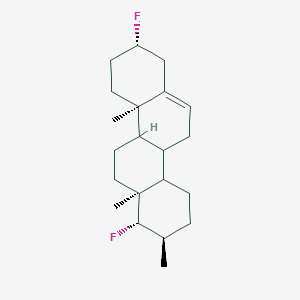![molecular formula C21H23N B10771922 3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10771922.png)
3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.2]octane ring system, which is fused with an azabicyclo moiety and a phenyl-substituted ethenyl group. Its structural complexity and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Azabicyclo Moiety: The azabicyclo moiety is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the bicyclic core.
Attachment of the Phenyl-Substituted Ethenyl Group: The final step involves the addition of the phenyl-substituted ethenyl group through a Heck reaction, which couples the phenyl-substituted ethenyl halide with the azabicyclo core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: Nucleophilic substitution reactions can occur at the azabicyclo moiety, where nucleophiles like alkyl halides or acyl chlorides replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Alkyl halides, acyl chlorides, base catalysts
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkylated or acylated derivatives
科学研究应用
3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism of action of 3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or base, facilitating various organic transformations. Its bicyclic structure allows for unique interactions with enzymes and receptors, potentially modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with a similar bicyclic structure but without the phenyl-substituted ethenyl group.
Quinuclidine: Another bicyclic amine with a structure similar to the azabicyclo moiety in the target compound.
Uniqueness
3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[222]octane is unique due to the presence of the phenyl-substituted ethenyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C21H23N |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H23N/c1-2-4-18(5-3-1)19-9-6-17(7-10-19)8-11-21-16-22-14-12-20(21)13-15-22/h1-11,20-21H,12-16H2 |
InChI 键 |
OBORHRVWTIDYCG-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C(C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)
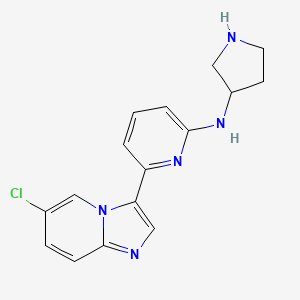

![(S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid](/img/structure/B10771880.png)
![4-(cyclopropylmethoxy)-N-[8-methyl-3-[(1R)-1-pyrrolidin-1-ylethyl]quinolin-7-yl]benzamide](/img/structure/B10771881.png)

![(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771886.png)
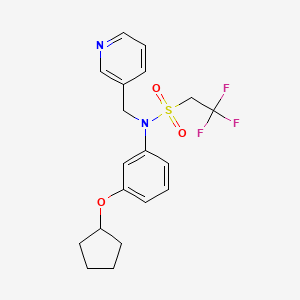
![3-(2-bromophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10771896.png)
![[(2R,3R,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10771900.png)
